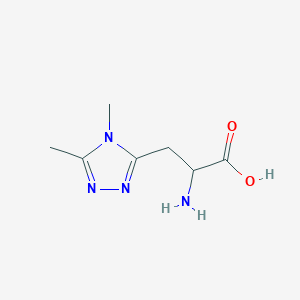

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

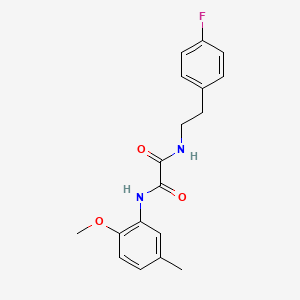

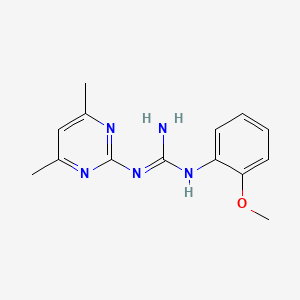

“2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid” is a compound with the CAS Number: 1480461-04-8 . It has a molecular weight of 184.2 and its IUPAC name is 2-amino-3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13) . This indicates the presence of a 1,2,4-triazole ring which is substituted with a dimethyl group and a propanoic acid group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal shipping and handling conditions .科学的研究の応用

1. Antiproliferative Activity in Cancer Research

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid, and related compounds, have been explored for their potential in cancer research. A study by (Riccardi et al., 2019) synthesized platinum complexes with an alanine-based amino acid bearing a substituted triazolyl-thione group. These complexes showed moderate cytotoxic activity on cancer cells, highlighting their potential as dual-action anticancer agents due to the presence of both the metal center and the amino acid moiety.

2. Modification of Hydrogels for Medical Applications

A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives similar to this compound, was conducted by (Aly & El-Mohdy, 2015). The modified hydrogels displayed enhanced thermal stability and promising antibacterial and antifungal activities, suggesting their suitability for medical applications.

3. Brain Tumor Imaging with Positron Emission Tomography

The compound's derivatives have been evaluated for brain tumor imaging using positron emission tomography (PET). In a study by (McConathy et al., 2010), enantiomers of a similar compound were synthesized and tested in a rat brain tumor model. The (S)-enantiomer demonstrated high tumor uptake and tumor-to-brain ratios, indicating its potential as a PET tracer for brain tumors.

4. Synthesis of Triazole-Based Scaffolds

Triazole amino acids, akin to this compound, are used in the preparation of peptidomimetics or biologically active compounds. (Ferrini et al., 2015) developed a protocol for the synthesis of protected triazole amino acids, leading to the creation of compounds active as HSP90 inhibitors, demonstrating potential in drug discovery.

5. Antibacterial Activity of Amic Acid Derivatives

Amic acid derivatives of 1,2,4-triazole, similar in structure to this compound, were synthesized and showed promising antibacterial activity in a study by (Abdulghani & Sahan, 2012). These compounds, after reacting with metal ions, formed complexes that were effective against various bacterial strains.

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), among others .

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets.

Biochemical Pathways

Similar compounds have been found to interact with a variety of biochemical pathways . For example, indole derivatives have been found to have a significant impact on various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds such as indole derivatives are known to have broad-spectrum biological activities , which suggests they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific biological environment and the presence of other compounds .

特性

IUPAC Name |

2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXXIMMDFHXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2814755.png)

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)

![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)